molecular formula C16H18ClN3O4 B1194581 propan-2-yl 3-carbamoyl-4-(3-chlorophenyl)-6-methyl-2-oxo-1,4-dihydropyrimidine-5-carboxylate CAS No. 131275-84-8

propan-2-yl 3-carbamoyl-4-(3-chlorophenyl)-6-methyl-2-oxo-1,4-dihydropyrimidine-5-carboxylate

Cat. No.: B1194581
CAS No.: 131275-84-8
M. Wt: 351.78 g/mol
InChI Key: NEORKLPGSMVSDS-UHFFFAOYSA-N
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Description

Propan-2-yl 3-carbamoyl-4-(3-chlorophenyl)-6-methyl-2-oxo-1,4-dihydropyrimidine-5-carboxylate is a synthetic organic compound belonging to the class of dihydropyrimidines. This compound is characterized by its complex structure, which includes a carbamoyl group, a chlorophenyl group, and a dihydropyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 3-carbamoyl-4-(3-chlorophenyl)-6-methyl-2-oxo-1,4-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-carbamoyl-4-(3-chlorophenyl)-6-methyl-2-oxo-1,4-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Propan-2-yl 3-carbamoyl-4-(3-chlorophenyl)-6-methyl-2-oxo-1,4-dihydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propan-2-yl 3-carbamoyl-4-(3-chlorophenyl)-6-methyl-2-oxo-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 3-carbamoyl-4-(3-trifluoromethylphenyl)-6-methyl-2-oxo-1,4-dihydropyrimidine-5-carboxylate
  • Propan-2-yl 3-carbamoyl-4-(3-bromophenyl)-6-methyl-2-oxo-1,4-dihydropyrimidine-5-carboxylate

Uniqueness

Propan-2-yl 3-carbamoyl-4-(3-chlorophenyl)-6-methyl-2-oxo-1,4-dihydropyrimidine-5-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from similar compounds with different substituents.

Properties

CAS No.

131275-84-8

Molecular Formula

C16H18ClN3O4

Molecular Weight

351.78 g/mol

IUPAC Name

propan-2-yl 3-carbamoyl-4-(3-chlorophenyl)-6-methyl-2-oxo-1,4-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C16H18ClN3O4/c1-8(2)24-14(21)12-9(3)19-16(23)20(15(18)22)13(12)10-5-4-6-11(17)7-10/h4-8,13H,1-3H3,(H2,18,22)(H,19,23)

InChI Key

NEORKLPGSMVSDS-UHFFFAOYSA-N

SMILES

CC1=C(C(N(C(=O)N1)C(=O)N)C2=CC(=CC=C2)Cl)C(=O)OC(C)C

Canonical SMILES

CC1=C(C(N(C(=O)N1)C(=O)N)C2=CC(=CC=C2)Cl)C(=O)OC(C)C

Synonyms

1-(aminocarbonyl)-6-(3-chlorophenyl)-1,2,3,6-tetrahydro-4-methyl-2-oxo-5-pyrimidinecarboxylic acid 1-methylethyl ester
SQ 32,926
SQ 32926
SQ 32926, (R)-isomer
SQ-32,926
SQ-32926

Origin of Product

United States

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